4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile

Description

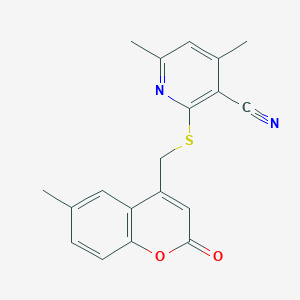

4,6-Dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile (hereafter referred to as the target compound) is a nicotinonitrile derivative featuring a 4,6-dimethylpyridine core substituted with a thioether-linked coumarin moiety.

Properties

IUPAC Name |

4,6-dimethyl-2-[(6-methyl-2-oxochromen-4-yl)methylsulfanyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-11-4-5-17-15(6-11)14(8-18(22)23-17)10-24-19-16(9-20)12(2)7-13(3)21-19/h4-8H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWHZYKXPVQOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=C(C(=CC(=N3)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile typically involves multiple steps, starting with the preparation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a suitable aldehyde with a malonic acid derivative in the presence of a base. The resulting intermediate is then subjected to further reactions, including thionation and substitution reactions, to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile has shown potential in various assays, including antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound's biological activities suggest its potential use in therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including infections and cancer.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to innovative applications in fields such as materials science and pharmaceuticals.

Mechanism of Action

The mechanism by which 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but they are likely related to its coumarin core and functional groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The target compound’s coumarin-methylthio group distinguishes it from analogs with simpler alkyl/arylthio (e.g., benzylthio in 3d) or heterocyclic substituents (e.g., bromobenzofuran in 5c). Coumarin’s conjugated lactone ring may enhance π-π stacking interactions in biological systems compared to non-aromatic thioether groups .

- Compound 12 incorporates a thiophen-2-yl and pyrazolidinone moiety, which introduces additional hydrogen-bonding sites (NH and C=O groups) absent in the target compound.

Key Observations :

- The target compound’s melting point and yield are undocumented in the provided evidence, limiting direct comparisons. However, analogs like compound 12 show higher yields (70%) and elevated melting points (289–291°C), likely due to crystalline packing enhanced by polar pyrazolidinone and thiophenyl groups.

- IR spectra across analogs consistently show nitrile (C≡N) stretches near 2220–2230 cm⁻¹, confirming the core nicotinonitrile structure. The target compound’s coumarin group would contribute additional C=O stretches (∼1700 cm⁻¹), as seen in compound 12 .

Biological Activity

The compound 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile is a complex molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Process

The synthesis involves several steps, typically starting from commercially available precursors. The key steps include:

- Formation of the coumarin ring through Pechmann cyclization.

- Introduction of the thioether group via nucleophilic substitution reactions.

- Final nitrile formation through appropriate reaction conditions with nitriles.

The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Antimicrobial Activity

Research has indicated that compounds containing coumarin structures exhibit a broad spectrum of antimicrobial activities. For instance, derivatives of coumarin have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | S. aureus | 100 μg/mL |

| 3d | E. coli | 62.5 μg/mL |

| 3g | Candida albicans | 125 μg/mL |

These findings suggest that the compound may exhibit similar or enhanced activity due to its unique structural features.

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. The compound's structure suggests potential radical-scavenging activity, which can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antitubercular Activity

Recent studies have highlighted the potential of certain coumarin derivatives as antitubercular agents. For example, compounds synthesized from similar frameworks have demonstrated significant activity against Mycobacterium tuberculosis, showcasing IC50 values lower than standard treatments like rifampicin.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of bacterial cell wall synthesis : Coumarins interfere with the synthesis pathways in bacterial cells.

- Antioxidant mechanisms : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Modulation of enzyme activity : Certain coumarins act as enzyme inhibitors, impacting metabolic pathways in pathogens.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized coumarin derivatives against various bacterial strains. The results indicated that specific modifications to the coumarin structure significantly enhanced antibacterial potency compared to traditional antibiotics.

Case Study 2: Antioxidant Potential

In vitro studies assessed the antioxidant capacity using DPPH and ABTS assays. Results showed that derivatives with specific substitutions exhibited higher scavenging activity than ascorbic acid, indicating their potential as natural antioxidants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.